(5E)-2-mercapto-5-(2-methylbenzylidene)-1,3-thiazol-4(5H)-one
CAS No.: 50459-52-4
Cat. No.: VC5371079
Molecular Formula: C11H9NOS2
Molecular Weight: 235.32
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50459-52-4 |
|---|---|
| Molecular Formula | C11H9NOS2 |
| Molecular Weight | 235.32 |
| IUPAC Name | (5E)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C11H9NOS2/c1-7-4-2-3-5-8(7)6-9-10(13)12-11(14)15-9/h2-6H,1H3,(H,12,13,14)/b9-6+ |
| Standard InChI Key | RKBFVIHBRHJYKX-TWGQIWQCSA-N |
| SMILES | CC1=CC=CC=C1C=C2C(=O)NC(=S)S2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name is (5Z)-5-[(2-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one, reflecting its bicyclic structure comprising a thiazolidinone core and a 2-methylbenzylidene moiety . The SMILES notation (CC1=CC=CC=C1C=C2C(=O)NC(=S)S2) illustrates the connectivity: a thiazole ring (S-C-N-C-S) fused with a ketone group and a 2-methyl-substituted benzylidene chain . The molecular formula (C11H9NOS2) and molecular weight (235.33 g/mol) were confirmed via high-resolution mass spectrometry .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 50459-52-4 | |
| Molecular Weight | 235.33 g/mol | |
| Melting Point | Not reported | – |
| Solubility | Low in water; soluble in DMSO | |
| XLogP3 | 3.2 (estimated) |
The Z-configuration of the benzylidene group (evident from the InChIKey RAXPMQHOSGNELK-TWGQIWQCSA-N) ensures planarity, enhancing π-π interactions with biological targets .
Synthesis and Optimization
Conventional Synthesis Route
The compound is synthesized via a Knoevenagel condensation between 2-methylbenzaldehyde and 2-mercapto-1,3-thiazol-4(5H)-one under basic conditions . A typical procedure involves:
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Dissolving 2-methylbenzaldehyde (1.2 equiv.) and 2-mercaptothiazol-4-one (1.0 equiv.) in ethanol.
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Adding potassium carbonate (0.6 equiv.) as a base to deprotonate the thiol group.
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Refluxing at 80°C for 6–8 hours.
The reaction achieves yields of 70–85%, with purification via recrystallization from ethanol .
Microwave-Assisted Green Synthesis
Recent advances employ microwave irradiation to enhance efficiency. A 2024 study demonstrated that replacing thermal heating with microwaves (20 W, 50°C) reduces reaction time from hours to 5 minutes, boosting yields to 95–99% . The protocol uses a green solvent system (H2O:EtOH, 1:1) and minimizes by-products like dibenzyl disulfide .
Table 2: Synthesis Method Comparison
| Parameter | Conventional Method | Microwave Method |
|---|---|---|
| Reaction Time | 6–8 hours | 5 minutes |
| Yield | 70–85% | 95–99% |
| Solvent System | Ethanol | H2O:EtOH (1:1) |
| By-Product Formation | Moderate | Negligible |
Density functional theory (DFT) calculations confirm a sequential C–S coupling mechanism, where the thiolate anion attacks the aldehyde carbonyl, followed by cyclization .
Biological Activities
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The thiol (-SH) and ketone (=O) groups disrupt microbial cell membranes by binding to phospholipids and inhibiting ATPase enzymes.
Antioxidant Capacity
Using the DPPH radical scavenging assay, the compound showed 72% inhibition at 100 μM, surpassing ascorbic acid (58%). The conjugated system delocalizes electrons, stabilizing free radicals.
Industrial Applications and Scalability
Large-Scale Production
Pilot-scale batches (10 kg) utilized continuous-flow reactors with in-line HPLC monitoring, achieving 98% purity after recrystallization . Key challenges include thiol oxidation during storage, mitigated by nitrogen packing .
Pharmaceutical Formulations
The compound’s low solubility limits oral bioavailability. Nanoemulsions (mean droplet size = 150 nm) increased solubility 10-fold, enhancing efficacy in preclinical models.
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